molecular formula C14H11BrF2O B14776252 1-Benzyloxy-2-bromo-4-difluoromethyl-benzene

1-Benzyloxy-2-bromo-4-difluoromethyl-benzene

Katalognummer: B14776252
Molekulargewicht: 313.14 g/mol
InChI-Schlüssel: XWZNJCLAXAEEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyloxy-2-bromo-4-difluoromethyl-benzene is an organic compound with the molecular formula C14H11BrF2O and a molecular weight of 313.14 g/mol . This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a difluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyloxy-2-bromo-4-difluoromethyl-benzene involves several steps. One common method includes the bromination of 1-benzyloxy-4-difluoromethyl-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Analyse Chemischer Reaktionen

1-Benzyloxy-2-bromo-4-difluoromethyl-benzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Benzyloxy-2-bromo-4-difluoromethyl-benzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Benzyloxy-2-bromo-4-difluoromethyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and difluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Eigenschaften

Molekularformel

C14H11BrF2O

Molekulargewicht

313.14 g/mol

IUPAC-Name

2-bromo-4-(difluoromethyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C14H11BrF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2

InChI-Schlüssel

XWZNJCLAXAEEJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.